![molecular formula C17H22NO6- B14058241 (S)-5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate](/img/structure/B14058241.png)
(S)-5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate
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Overview
Description
(S)-5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate is a compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a pentanoate backbone. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the pentanoate backbone.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the pentanoate backbone can be reduced to form an alcohol.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (S)-5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under mild conditions to reveal the free amino group, which can then participate in various biochemical pathways. The benzyloxy group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
(S)-5-(benzyloxy)-2-amino-5-oxopentanoate: Lacks the Boc protection, making it more reactive.
(S)-5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-pentanoate: Contains a hydroxyl group instead of a carbonyl group, altering its reactivity.
Uniqueness
(S)-5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate is unique due to its combination of a benzyloxy group, a Boc-protected amino group, and a pentanoate backbone. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C17H22NO6- |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/p-1/t13-/m0/s1 |
InChI Key |
AJDUMMXHVCMISJ-ZDUSSCGKSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
Origin of Product |
United States |
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